2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione
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Overview
Description
2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Prathap et al. (2017) detailed the synthesis and characterization of a related compound, 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, using various spectroscopic techniques. The study confirmed its structure via single crystal X-ray diffraction and analyzed its thermal, optical properties, and Hirshfeld surface for intermolecular interactions, suggesting its potential for nonlinear optical (NLO) applications due to good transparency in UV, visible, and NIR regions Prathap et al., 2017.
Photophysical Properties and Sensing Applications
Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing, demonstrating the compound's relevance in developing novel colorimetric pH sensors and logic gates. The study highlighted the ability to tune photophysical properties through rational molecular design, expanding its applications in sensing technologies Yan et al., 2017.
Antioxidant and Antityrosinase Properties
Then et al. (2018) synthesized a series of derivatives to evaluate their antioxidant and antityrosinase activities. One derivative showed significant tyrosinase inhibitory activity, indicating the compound's potential in addressing hyperpigmentation disorders. The study utilized crystal structure analysis and molecular docking to understand the interactions contributing to its bioactivity Then et al., 2018.
Chemosensory Applications
Patil et al. (2019) developed a phthalimide-based chemosensor for selective detection of Cu(II) ions from aqueous media, showcasing the compound's utility in environmental monitoring and analytical chemistry. This demonstrates its potential in designing sensitive and selective sensors for metal ions, which is crucial for environmental protection and industrial process control Patil et al., 2019.
Reactivity Studies and Ligand Design
Ouizem et al. (2014) reported on the synthesis and reactivity studies of derivatives towards creating dissymmetric ligands for metal ion complexation. This work underlines the potential of such compounds in synthesizing complex molecules that could be pivotal in catalysis, material science, and as ligands in metal coordination chemistry Ouizem et al., 2014.
Mechanism of Action
Target of Action
The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.
Pharmacokinetics
It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo
Result of Action
One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione has shown promising properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to have an inhibitory effect on the viability of cancer cells . It was observed that this compound induced apoptosis and necrosis in Raji cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with the dopamine receptor D2 .
Temporal Effects in Laboratory Settings
It has been observed that the compound has the ability to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .
Properties
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIUIQJDWVLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599307 |
Source
|
Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135995-35-6 |
Source
|
Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.